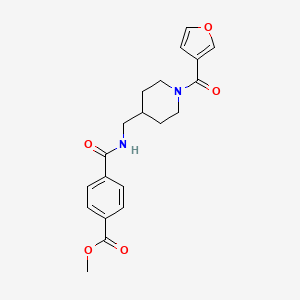

Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core linked to a piperidine ring via a carbamoyl group. The piperidine moiety is further substituted at the 1-position with a furan-3-carbonyl group. This compound’s structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

methyl 4-[[1-(furan-3-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-26-20(25)16-4-2-15(3-5-16)18(23)21-12-14-6-9-22(10-7-14)19(24)17-8-11-27-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBDJTIAUJZYCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors such as 4-piperidone.

Attachment of the Furan Moiety: The furan-3-carbonyl group can be introduced via an acylation reaction using furan-3-carboxylic acid or its derivatives.

Coupling with Benzoate: The final step involves coupling the piperidine-furan intermediate with methyl 4-aminobenzoate through a carbamoylation reaction, often using reagents like carbonyldiimidazole (CDI) or similar coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzoate ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of furan-2,3-dione derivatives

Biological Activity

Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 362.39 g/mol. The compound features a piperidine ring, a furan moiety, and a benzoate group, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 362.39 g/mol |

| Structure | Structure |

| CAS Number | 1421483-06-8 |

Antimicrobial Properties

Research indicates that derivatives of the compound exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, this compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), which triggers apoptotic pathways.

Anthelmintic Activity

In addition to its antibacterial and anticancer properties, preliminary studies suggest that this compound may possess anthelmintic activity. A small chemical library screening indicated that related compounds could effectively reduce helminth burdens in infected models, suggesting potential use in treating parasitic infections.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, leading to increased permeability and cell death.

- Apoptosis Induction : By increasing ROS levels, it activates apoptotic pathways in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in Biorxiv evaluated the antimicrobial efficacy of various compounds derived from the same chemical class as this compound). The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the derivative used .

Cancer Cell Line Evaluation

In another study focusing on cancer cell lines such as HeLa and MCF7, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported at approximately 25 µM for HeLa cells. Flow cytometry analysis confirmed the induction of apoptosis through increased annexin V binding.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of furan-containing compounds can inhibit the growth of human cervical carcinoma (HeLa), murine leukemia (L1210), and colon carcinoma (HCT116) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting a promising avenue for developing anticancer agents .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This could position this compound as a candidate for treating neurodegenerative diseases or psychiatric disorders .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the furan carbonyl moiety : This is often achieved through the reaction of furan derivatives with appropriate acylating agents.

- Piperidine modification : The introduction of the piperidine ring can be accomplished via reductive amination or other coupling reactions.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for subsequent biological testing .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various furan-based compounds, including this compound). The study involved testing these compounds against multiple cancer cell lines and assessing their IC50 values. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives. In vitro assays demonstrated that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential use in neurodegenerative disease therapies. The study emphasized the importance of structural modifications to enhance bioactivity and selectivity towards neuronal targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate with structurally analogous compounds, focusing on molecular features, physicochemical properties, and inferred biological relevance.

Benzoate Esters with Carbamoyl Linkages

Simpler analogs like methyl 4-(carbamoylamino)benzoate show activity against aquaporins but may lack selectivity .

Piperidine Derivatives with Acyl Substituents

| Compound Name | Acyl Group on Piperidine | Additional Modifications |

|---|---|---|

| 1-(Hex-5-ynoyl)piperidin-4-one | Hex-5-ynoyl | Ketone at 4-position |

| This compound | Furan-3-carbonyl | Carbamoyl-linked benzoate ester |

Key Insight: Acyl groups like hex-5-ynoyl (linear alkyne) versus furan-3-carbonyl (aromatic heterocycle) influence solubility and electronic properties. Furan’s planar structure may enhance binding to aromatic enzyme pockets compared to aliphatic chains .

Ester Group Variations

| Compound Name | Ester Group | Impact on Solubility |

|---|---|---|

| 4-Methoxybenzyl ester derivative | 4-Methoxybenzyl | Likely lower solubility (lipophilic) |

| This compound | Methyl | Moderate solubility (polar ester) |

Key Insight : Methyl esters generally improve aqueous solubility compared to bulkier aryl esters, aiding in bioavailability .

Piperidine Ring Modifications

Key Insight : Substitutions at the piperidine 1-position (e.g., benzyl vs. furan-3-carbonyl) modulate steric and electronic profiles. Furan’s electron-rich nature may facilitate hydrogen bonding or dipole interactions in target binding .

Notes

- Synthetic Accessibility : The compound’s synthesis likely involves sequential acylation and carbamoylation steps, as seen in related piperidine-carbamoyl benzoate derivatives .

- Contradictions and Gaps : While suggests carbamoyl benzoates inhibit aquaporins, the role of furan-piperidine hybrids remains unvalidated. Further empirical data on potency and selectivity are needed.

- Diverse Applications : Structural analogs are explored in enzyme inhibition (e.g., aquaporins ) and as intermediates in kinase inhibitor development .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing Methyl 4-(((1-(furan-3-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, and how can reaction yields be optimized?

Methodological Answer : The synthesis typically involves a multi-step process:

- Step 1 : Formation of the piperidin-4-ylmethyl carbamate intermediate via coupling reactions (e.g., EDC/HOBt-mediated amidation between piperidine derivatives and activated benzoic acid esters) .

- Step 2 : Furan-3-carbonyl group introduction using acylating agents like furan-3-carbonyl chloride under anhydrous conditions.

- Yield Optimization : Control reaction stoichiometry (1:1.2 molar ratio of amine to acylating agent), use inert atmosphere (N₂/Ar), and monitor progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Purity Analysis : Employ HPLC with a C18 column (mobile phase: methanol/water, 70:30 v/v; UV detection at 254 nm) . Compare retention times against standards.

- Structural Confirmation : Use H/C NMR to verify key functional groups (e.g., furan carbonyl at ~160 ppm in C NMR, methyl ester at ~3.8 ppm in H NMR). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. Q3. What experimental strategies can resolve contradictions in stability data under varying pH conditions?

Methodological Answer :

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed carboxylic acid derivatives).

- Mechanistic Insight : Acidic conditions may cleave the methyl ester, while basic conditions could hydrolyze the carbamate linkage. Use Arrhenius plots to model degradation kinetics and derive shelf-life predictions .

Q. Q4. How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known affinity for piperidine or benzamide motifs (e.g., GPCRs, proteases).

- Assay Design :

- Controls : Include competitive inhibitors (e.g., unlabeled compound) to validate specificity.

Q. Q5. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer :

- In Silico Modeling :

- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), bioavailability, and CYP450 metabolism.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability.

- Validation : Cross-reference predictions with experimental data (e.g., Caco-2 cell permeability assays) .

Q. Q6. How can researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer :

- Data Triangulation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable). For example, IR can confirm carbonyl stretching frequencies (~1700 cm⁻¹ for ester and amide groups).

- Advanced Techniques : Use 2D NMR (e.g., COSY, HMBC) to resolve overlapping signals in complex regions (e.g., piperidine ring protons) .

Q. Q7. What methodologies are recommended for analyzing the compound’s reactivity in catalytic systems?

Methodological Answer :

- Catalytic Screening : Test the compound in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts. Monitor reactivity via GC-MS or F NMR (if fluorine tags are present).

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to determine if reactions proceed via radical pathways .

Data Interpretation & Troubleshooting

Q. Q8. How should researchers interpret conflicting bioactivity data across cell-based vs. in vitro assays?

Methodological Answer :

Q. Q9. What protocols ensure reproducibility in scaled-up synthesis?

Methodological Answer :

Q. Q10. How can researchers mitigate environmental release risks during handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.